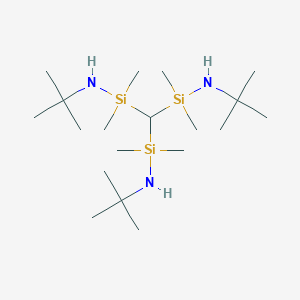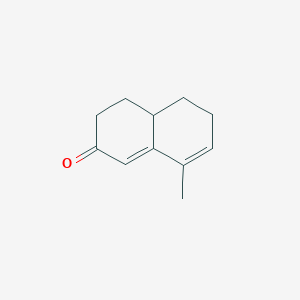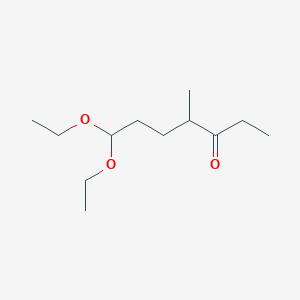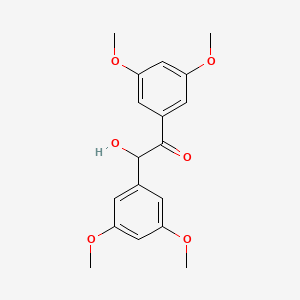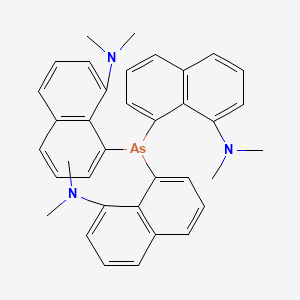![molecular formula C18H27NO B15162495 N-[4-(4-cyclohexylidenecyclohexylidene)cyclohexylidene]hydroxylamine CAS No. 182203-90-3](/img/structure/B15162495.png)
N-[4-(4-cyclohexylidenecyclohexylidene)cyclohexylidene]hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(4-cyclohexylidenecyclohexylidene)cyclohexylidene]hydroxylamine is a complex organic compound with the molecular formula C18H27NO. This compound is characterized by its unique structure, which includes multiple cyclohexylidene groups and a hydroxylamine functional group. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-cyclohexylidenecyclohexylidene)cyclohexylidene]hydroxylamine typically involves the reaction of cyclohexanone with hydroxylamine under controlled conditions. The process may include the following steps:
Formation of Cyclohexanone Oxime: Cyclohexanone reacts with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide to form cyclohexanone oxime.
Cyclization: The cyclohexanone oxime undergoes cyclization to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of advanced catalysts and continuous flow reactors to enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-(4-cyclohexylidenecyclohexylidene)cyclohexylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine group.
Substitution: The compound can participate in substitution reactions where the hydroxylamine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Amine derivatives.
Substitution: Compounds with different functional groups replacing the hydroxylamine group.
Applications De Recherche Scientifique
N-[4-(4-cyclohexylidenecyclohexylidene)cyclohexylidene]hydroxylamine is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-[4-(4-cyclohexylidenecyclohexylidene)cyclohexylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. Additionally, the compound’s unique structure allows it to interact with various biological pathways, influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexanone Oxime: A precursor in the synthesis of N-[4-(4-cyclohexylidenecyclohexylidene)cyclohexylidene]hydroxylamine.
Cyclohexylamine: A related compound with similar structural features but different functional groups.
Nitrocyclohexane: Another compound with a cyclohexylidene group but different reactivity.
Uniqueness
This compound is unique due to its multiple cyclohexylidene groups and the presence of a hydroxylamine functional group. This combination of features imparts distinctive chemical properties, making it valuable for specific research applications and industrial processes.
Propriétés
Numéro CAS |
182203-90-3 |
|---|---|
Formule moléculaire |
C18H27NO |
Poids moléculaire |
273.4 g/mol |
Nom IUPAC |
N-[4-(4-cyclohexylidenecyclohexylidene)cyclohexylidene]hydroxylamine |
InChI |
InChI=1S/C18H27NO/c20-19-18-12-10-17(11-13-18)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h20H,1-13H2 |
Clé InChI |
WIZLVHXOAPREIR-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=C2CCC(=C3CCC(=NO)CC3)CC2)CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



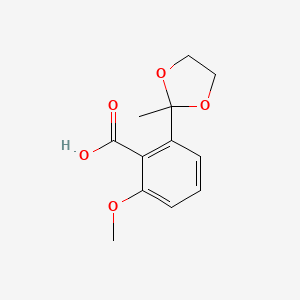
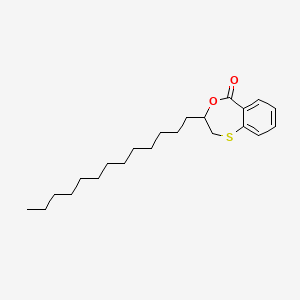
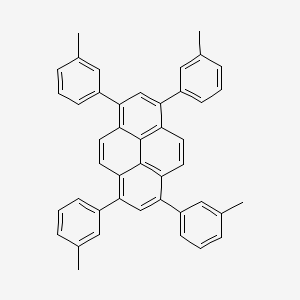

![Acetamide, 2,2,2-trifluoro-N-[4-(phenylamino)phenyl]-](/img/structure/B15162437.png)
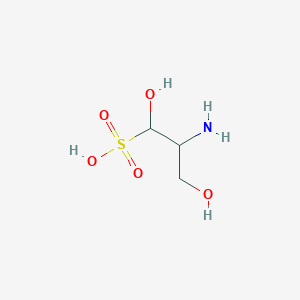
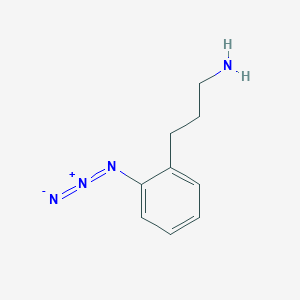
![Isothiazolidine, 2-[(4-nitrophenyl)methyl]-, 1-oxide](/img/structure/B15162456.png)
